molecular formula C13H14F2N4 B7586232 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B7586232
M. Wt: 264.27 g/mol
InChI Key: SLOXTLJXJKMPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine, also known as DFE-TPP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DFE-TPP is a triazolopyrazine derivative that can be synthesized using various methods.

Mechanism of Action

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine inhibits the activity of voltage-gated sodium channels by binding to the inactivated state of the channel. This binding prevents the channel from returning to its active state, thereby reducing the flow of sodium ions into the neuron. This reduction in sodium ion influx leads to a decrease in the generation and propagation of action potentials, resulting in the suppression of neuronal excitability.
Biochemical and Physiological Effects:
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce epileptic seizures in animal models. 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a half-life of approximately 4 hours in rats and is metabolized primarily by the liver. It does not appear to have any significant toxicity or adverse effects on major organs.

Advantages and Limitations for Lab Experiments

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using the methods described above. It has also been shown to have a high degree of selectivity for voltage-gated sodium channels, making it a useful tool for studying the role of these channels in neuronal excitability. However, 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. It also has limited solubility in water, which may require the use of organic solvents.

Future Directions

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several potential future directions for scientific research. One possible direction is the development of more potent and selective analogs of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine that can be used to study the role of voltage-gated sodium channels in neurological disorders. Another possible direction is the investigation of the anxiolytic and antidepressant effects of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in humans. Finally, 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine may have potential applications in the development of new drugs for the treatment of epilepsy and other neurological disorders.

Synthesis Methods

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized using a variety of methods, including the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 2,2-difluoroethyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 2,2-difluoroethanol in the presence of sodium hydride. The yield of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine using these methods ranges from 30% to 50%.

Scientific Research Applications

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to the suppression of neuronal excitability and the reduction of epileptic seizures. 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4/c14-11(15)8-18-6-7-19-12(9-18)16-17-13(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOXTLJXJKMPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3)CN1CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

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